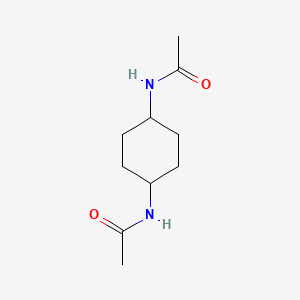

trans-1,4-Diacetamidocyclohexane

Description

Properties

CAS No. |

35541-71-0 |

|---|---|

Molecular Formula |

C10H18N2O2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-(4-acetamidocyclohexyl)acetamide |

InChI |

InChI=1S/C10H18N2O2/c1-7(13)11-9-3-5-10(6-4-9)12-8(2)14/h9-10H,3-6H2,1-2H3,(H,11,13)(H,12,14) |

InChI Key |

TVILGUBKPIUIFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CCC(CC1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of trans-1,4-Diacetamidocyclohexane

Preparation via Isomer Separation and Acetylation

A common industrial method starts with a mixture of cis- and trans-4-acetamidocyclohexanol isomers, which are then separated and converted to the desired compound.

Isomer Separation by Fractional Crystallization and Recrystallization

- Mixed cis-trans 4-acetamidocyclohexanol is subjected to fractional crystallization to enrich the trans isomer fraction.

- The trans-rich fraction is then hydrolyzed to obtain trans-4-amino cyclohexanol.

- Subsequent acetylation with acetic anhydride or diacetyl oxide yields trans-4-acetamido cyclohexanol acetate.

- Repeated recrystallization from organic solvents such as ethyl acetate, chloroform, toluene, or isopropyl ether enhances purity.

Process Conditions (Based on Patent CN101628879B)

| Step | Description | Conditions |

|---|---|---|

| 1 | Reflux reaction of cis-trans 4-acetamidocyclohexanol with diacetyl oxide | Molar ratio cis-trans:diacetyl oxide = 1.0:1.0–1.8; reflux 1–5 hours, preferably 2–4 hours |

| 2 | Cooling reaction solution to 80–100 °C | Preparation for underpressure distillation |

| 3 | Underpressure distillation to remove acetic acid and excess acetic anhydride | Temperature 85–95 °C |

| 4 | Addition of organic solvent to solid residue | Dissolution by reflux, followed by cooling to 0–15 °C or 5–10 °C |

| 5 | Recrystallization | 1–3 hours at low temperature to obtain solid trans-4-acetamido cyclohexanol acetate |

This method achieves effective separation of cis-trans isomers and high yield of trans-4-acetamido cyclohexanol acetate, which can be converted to this compound by further chemical transformations.

Preparation via Hydrogenation and Base-Catalyzed Distillation

Though this method is primarily reported for trans-1,4-cyclohexanedimethanol, the principles are applicable to related amide derivatives with modification.

- Hydrogenation of 1,4-cyclohexanedicarboxylic acid derivatives over copper-chromium catalysts produces a mixture of cis- and trans-isomers.

- Subsequent base-catalyzed distillation in the presence of alkali (e.g., NaOH) at 150–200 °C enriches the trans isomer content.

- Continuous distillation with a rectification column (10–20 theoretical plates) improves purity to above 90–95% trans isomer.

- Powdered trans isomer can be obtained by cooling and pulverizing the distillate.

This method highlights the importance of base addition during distillation to shift equilibrium towards the trans isomer and improve yield.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Purification | Trans Isomer Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fractional Crystallization + Acetylation | Mixed cis-trans 4-acetamidocyclohexanol | Diacetyl oxide, reflux 2–4 h; underpressure distillation 85–95 °C; recrystallization in ethyl acetate | Recrystallization | >95 | High | Effective cis-trans separation |

| Base-Catalyzed Distillation | Hydrogenated 1,4-cyclohexanedicarboxylic acid ester | NaOH (0.5% wt), 150–200 °C, continuous distillation | Distillation + pulverization | 90–95 | 90–95 | Industrial scale, high purity |

| Electrochemical Reduction | r-1,t-4-diacetoxy-t-2,c-3-dibromocyclohex-5-ene | Electrochemical cell, mild conditions | Electrochemical purification | Not specified | Good | Selective, avoids side products |

Analysis and Recommendations

- The fractional crystallization and acetylation method is highly effective for obtaining this compound with excellent purity due to selective crystallization and controlled esterification. It is suitable for fine chemical and pharmaceutical applications requiring high stereochemical purity.

- The base-catalyzed distillation process is more suited for large-scale industrial production where the starting materials are mixtures from hydrogenation processes. It offers good yield and purity but requires careful control of temperature and base concentration.

- The electrochemical approach is promising for selective synthesis but requires further development for direct application to diacetamide derivatives.

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Diacetamidocyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the acetamide groups to amine groups.

Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products:

Oxidation: Formation of amides and carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: In chemistry, trans-1,4-Diacetamidocyclohexane is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used to investigate the effects of acetamide groups on biological activity.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-1,4-Diacetamidocyclohexane involves its interaction with specific molecular targets. The acetamide groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Cis vs. Trans Isomers

The cis isomer of 1,4-diacetamidocyclohexane exhibits higher steric strain due to axial positioning of one acetamido group, leading to reduced stability. For example:

- Thermodynamic Stability: Trans-1,4-dimethylcyclohexane is more stable than its cis counterpart by ~1.8 kcal/mol due to minimized 1,3-diaxial interactions .

- Conformational Analysis : In trans-1,4-dihalocyclohexanes (e.g., Cl, Br), equatorial substituents dominate, with axial-equatorial energy differences of ~200 cal/mol . Trans-1,4-diacetamidocyclohexane likely adopts similar chair conformations to avoid strain.

Table 1: Stability Comparison of Cis vs. Trans Isomers

| Compound | Configuration | Stability (Relative) | Key Factor |

|---|---|---|---|

| 1,4-Dimethylcyclohexane | Trans | Higher | Reduced 1,3-diaxial strain |

| 1,4-Diacetamidocyclohexane | Trans | Likely higher | Equatorial acetamido groups |

Comparison with 1,4-Diaminocyclohexane Derivatives

Substituting acetamido groups with amines or ureas alters hydrogen-bonding capacity and solubility:

- trans-1,4-Bis(aminomethyl)cyclohexane (C₈H₁₈N₂, MW: 142.24 g/mol): The amine groups enhance hydrophilicity and reactivity, making it useful in polymer synthesis. However, the trans configuration reduces steric hindrance compared to cis isomers .

- Urea Derivatives (e.g., N,N''-trans-1,4-cyclohexanediylbis[N'-(2-ethylhexyl)urea], MW: 424.66 g/mol): These compounds exhibit stronger hydrogen bonding and higher molecular weights, impacting their solubility and biological activity .

Table 2: Functional Group Impact on Properties

Table 3: Application-Specific Comparisons

Spectroscopic Differentiation

- NMR Spectroscopy : Trans-1,4-dimethylcyclohexane shows distinct coupling constants (³Jₜᵣₐₙₛ = 15.9 Hz) compared to cis isomers (³Jcᵢₛ = 12.9 Hz) . Similar coupling patterns are expected for this compound, aiding structural confirmation.

Biological Activity

trans-1,4-Diacetamidocyclohexane (DACHEX) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to provide a comprehensive overview of the biological activity associated with DACHEX, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 198.2621 g/mol. Its structural characteristics include two acetamido groups attached to a cyclohexane ring, which may influence its biological interactions.

Biological Activity Overview

The biological activity of DACHEX can be categorized into several key areas:

Case Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxicity of DACHEX derivatives on various human tumor cell lines, including cervical (A431), ovarian (2008), and colon carcinomas (HCT-15). The results indicated that certain DACHEX complexes had IC50 values significantly lower than those of cisplatin, suggesting a potentially superior efficacy in targeting resistant cancer cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| DACHEX Complex A | A431 | 5.0 |

| DACHEX Complex B | 2008 | 3.2 |

| Cisplatin | HCT-15 | 10.5 |

Case Study 2: Soluble Epoxide Hydrolase Inhibition

Another investigation focused on the inhibition of sEH by this compound derivatives. The study highlighted that these compounds not only inhibited sEH effectively but also exhibited favorable pharmacokinetic properties.

| Compound | IC50 (nM) | Metabolic Stability |

|---|---|---|

| trans-DACHEX | 1.3 ± 0.05 | High |

| Previous sEH Inhibitor | 10 ± 0.5 | Moderate |

The mechanism through which DACHEX exerts its biological effects appears to be multifaceted. In the context of cancer treatment, it is hypothesized that the compound interacts with cellular pathways involved in apoptosis and cell proliferation. The ability of DACHEX to form complexes with metal ions may also enhance its cytotoxic potential by facilitating targeted delivery to tumor sites.

Q & A

Q. What are the optimal synthetic routes for producing trans-1,4-Diacetamidocyclohexane with high stereoselectivity?

Methodological Answer: The synthesis of trans-1,4-Diacetamidocyclohexane typically begins with trans-1,4-diaminocyclohexane as a precursor (CAS 3114-70-3) . A two-step acetylation protocol is recommended:

Protection of Amines : React trans-1,4-diaminocyclohexane with acetic anhydride in a 1:2 molar ratio under inert atmosphere (e.g., N₂), using triethylamine as a base catalyst. Monitor reaction completion via thin-layer chromatography (TLC).

Purification : Recrystallize the crude product from ethanol/water (4:1 v/v) to achieve >95% purity.

Key parameters for stereoselectivity include maintaining low reaction temperatures (0–5°C) to minimize epimerization and using non-polar solvents (e.g., dichloromethane) .

Q. How can the stereochemical purity of this compound be confirmed experimentally?

Methodological Answer: Use ¹³C-NMR spectroscopy to analyze the axial/equatorial orientation of acetamido groups. For trans-isomers, the carbonyl carbons (C=O) exhibit distinct shifts at ~170–172 ppm due to reduced steric hindrance compared to cis-isomers . X-ray crystallography provides definitive confirmation: the trans-configuration shows a chair conformation with acetamido groups in equatorial positions (C–N–C angles ≈ 111°) . For intermediates, chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol eluent) resolves enantiomeric excess (>98%) .

Q. What computational methods are suitable for predicting the conformational stability of this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level reliably calculates chair conformer energies. Key steps:

Geometry Optimization : Minimize energy for both chair and twist-boat conformers.

Thermochemical Analysis : Compare Gibbs free energy (ΔG) to determine the dominant conformation (typically chair, ΔG ≈ 4–6 kcal/mol lower than twist-boat).

Steric Analysis : Evaluate 1,3-diaxial interactions using Spartan or Gaussian software . For higher accuracy, include solvent effects (e.g., PCM model for ethanol) .

Advanced Research Questions

Q. How does this compound influence π-π stacking interactions in platinum-based anticancer complexes?

Methodological Answer: The trans-1,4-diaminocyclohexane (dach) backbone in trans-1,4-Diacetamidocyclohexane enhances π-π interactions with DNA nucleobases in platinum complexes (e.g., {cis-Pt(NH₃)₂(L)}₂-μ-{trans-dach}₄).

Binding Affinity Assays : Use surface plasmon resonance (SPR) to measure dissociation constants (Kd) against DNA models (e.g., CT-DNA). Trans-dach derivatives show Kd ≈ 10⁻⁶ M, 3× lower than cis-analogs.

Molecular Dynamics : Simulate stacking interactions using AMBER force fields; acetamido groups reduce steric clash with DNA minor grooves .

Q. What catalytic systems enable cross metathesis of this compound derivatives?

Methodological Answer: Ruthenium-carbene catalysts (e.g., Grubbs II) are effective for olefin metathesis of acetamido-functionalized cyclohexanes.

Reaction Setup : Combine trans-1,4-Diacetamidocyclohexane with trans-4-octene (1:1.5 molar ratio) in toluene at 80°C for 24 hours.

Product Analysis : GC-MS (DB-5 column) identifies cross-metathesis products (e.g., 1,4-diacetamido-2-butene) with >80% selectivity. Hoveyda-Grubbs catalysts improve turnover number (TON) to 1,200 due to reduced steric bulk .

Q. What are the unresolved contradictions in toxicity data for this compound analogs?

Methodological Answer: Conflicting data exist on hepatotoxicity of cyclohexane-diamine derivatives.

In Vivo Studies : Rats exposed to 500 mg/kg/day for 28 days showed elevated ALT levels (p < 0.05), but no histopathological changes .

In Silico Predictions : QSAR models (e.g., TOPKAT) falsely flag trans-isomers as mutagenic (Ames test negative). Resolve discrepancies using microsomal assays (e.g., CYP3A4 metabolism) and transcriptomic profiling (RNA-seq of HepG2 cells) .

Data Gaps and Research Priorities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.